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molecular formula C13H21BN2O4 B7899496 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl acetate

2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl acetate

Cat. No. B7899496
M. Wt: 280.13 g/mol
InChI Key: CGAGMVSOBGQIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08591943B2

Procedure details

To a 20 mL pressure vial was charged pyrazole-4-boronic acid pinacol ester (5.15 mmol, 1.00 g) and DMF (10 mL). NaH (60% w/w in mineral oil, 5.67 mmol, 227 mg) was then added portion-wise. The resulting solution was stirred at room temperature for 10 minutes. 2-bromoethyl acetate (5.67 mmol, 623 μL) was then added dropwise. The vial was flushed with argon, sealed, and the reaction was stirred at 60° C. for 18 hours. At 18 hours, the DMF was removed in vacuo, and the residue taken up in DCM. This suspension was filtered through celite and then purified via flash chromatography to yield the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
227 mg
Type
reactant
Reaction Step Two
Quantity
623 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([B:6]2[O:14][C:11]([CH3:13])([CH3:12])[C:8]([CH3:10])([CH3:9])[O:7]2)[CH:3]=[N:2]1.[H-].[Na+].[C:17]([O:20][CH2:21][CH2:22]Br)(=[O:19])[CH3:18]>CN(C=O)C>[C:17]([O:20][CH2:21][CH2:22][N:2]1[CH:3]=[C:4]([B:6]2[O:7][C:8]([CH3:9])([CH3:10])[C:11]([CH3:13])([CH3:12])[O:14]2)[CH:5]=[N:1]1)(=[O:19])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1N=CC(=C1)B1OC(C)(C)C(C)(C)O1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
227 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
623 μL
Type
reactant
Smiles
C(C)(=O)OCCBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was flushed with argon
CUSTOM
Type
CUSTOM
Details
sealed
STIRRING
Type
STIRRING
Details
the reaction was stirred at 60° C. for 18 hours
Duration
18 h
WAIT
Type
WAIT
Details
At 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the DMF was removed in vacuo
FILTRATION
Type
FILTRATION
Details
This suspension was filtered through celite
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)OCCN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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